molecular formula C6H11BrO B1329855 2-(Bromomethyl)tetrahydro-2H-pyran CAS No. 34723-82-5

2-(Bromomethyl)tetrahydro-2H-pyran

Cat. No.: B1329855
CAS No.: 34723-82-5
M. Wt: 179.05 g/mol
InChI Key: MHNWCBOXPOLLIB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)tetrahydro-2H-pyran (CAS: 34723-82-5) is a brominated heterocyclic compound with the molecular formula C₆H₁₁BrO and an average molecular mass of 179.057 g/mol . It features a tetrahydropyran ring substituted with a bromomethyl group at the 2-position. This compound is widely utilized in organic synthesis as an alkylating agent, particularly in cross-coupling reactions and the preparation of imidazolium salts . Its monoisotopic mass is 177.999327 g/mol, and it is registered under ChemSpider ID 125192 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)tetrahydro-2H-pyran can be synthesized through the bromination of tetrahydro-2H-pyran-2-methanol. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems and advanced purification techniques helps in obtaining the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Reaction Pathways

2-(Bromomethyl)tetrahydro-2H-pyran can be synthesized through various methods, including the bromomethylation of tetrahydro-2H-pyran. It serves as a bromomethylating agent in cross-coupling reactions, particularly with potassium aryltrifluoroborates, facilitating the formation of complex organic molecules .

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It is utilized to prepare tellurated heterocycles and other complex structures. For instance, it has been employed in the synthesis of compounds like 2-[(2-thienyltelluro)methyl]tetrahydrofuran .

Medicinal Chemistry

In medicinal chemistry, derivatives of pyran compounds have shown potential therapeutic effects against various diseases, including antibacterial and antiviral activities. The compound acts as a precursor for synthesizing biologically active molecules that target conditions such as Alzheimer's disease and tuberculosis .

Cross-Coupling Reactions

Recent studies have highlighted the role of this compound in nickel-catalyzed cross-coupling reactions. These reactions allow for the formation of diverse carbon-carbon bonds, expanding the range of accessible organic compounds . The compound has been tested with various aryltrifluoroborates to optimize coupling conditions, demonstrating its utility in complex organic synthesis .

Case Study 1: Cross-Coupling with Aryltrifluoroborates

A study investigated the reaction between this compound and potassium aryltrifluoroborates under nickel catalysis. The optimal conditions included using NiBr₂·glyme as a catalyst and LiHMDS as a base. This reaction yielded various substituted products, showcasing the compound's versatility in forming complex structures .

Case Study 2: Synthesis of Antitubercular Agents

Research has demonstrated that derivatives synthesized from this compound exhibit significant activity against Mycobacterium tuberculosis. By modifying its structure through various synthetic pathways, researchers have developed new candidates with improved efficacy compared to existing treatments .

Data Tables

Application Description Reference
Organic SynthesisUsed in preparing tellurated heterocycles and other complex organic molecules
Medicinal ChemistryActs as a precursor for biologically active molecules targeting diseases like Alzheimer's
Cross-Coupling ReactionsFacilitates carbon-carbon bond formation in nickel-catalyzed reactions
Antitubercular AgentsDerivatives show significant activity against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)tetrahydro-2H-pyran involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to construct complex molecular architectures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural analogues of 2-(Bromomethyl)tetrahydro-2H-pyran, differing in substituent length, position, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
This compound C₆H₁₁BrO 179.057 Bromomethyl at 2-position 34723-82-5
2-(3-Bromopropoxy)tetrahydro-2H-pyran C₈H₁₅BrO₂ 223.11 3-Bromopropoxy at 2-position 36865-41-5
2-(6-Bromohexyloxy)tetrahydro-2H-pyran C₁₁H₂₁BrO₂ 265.19 6-Bromohexyloxy at 2-position 53963-10-3
2-(2-Bromoethoxy)tetrahydro-2H-pyran C₇H₁₃BrO₂ 209.08 2-Bromoethoxy at 2-position 172797-67-0
2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran C₁₃H₂₅BrO₂ 293.24 8-Bromooctyloxy at 2-position 50816-20-1

Key Observations :

  • Substituent Length : Longer bromoalkoxy chains (e.g., 6-bromohexyloxy, 8-bromooctyloxy) increase molecular weight and hydrophobicity, as reflected in higher XLogP3 values (e.g., 4.2 for the octyloxy derivative ).
  • Reactivity : The bromomethyl group in this compound is more reactive in nucleophilic substitutions compared to bromoalkoxy derivatives due to its primary alkyl bromide nature .

This compound

  • Cross-Coupling Reactions : Used in nickel-catalyzed cross-couplings with potassium aryltrifluoroborates to form C–C bonds. Reactions proceed efficiently (up to 99% yield) even with sterically hindered substrates .
  • Imidazolium Salt Formation : Reacts with imidazole under reflux to form 1-substituted imidazoles, demonstrating its utility as an alkylating agent .

Bromoalkoxy Analogues

  • 2-(2-Bromoethoxy)tetrahydro-2H-pyran : Employed in synthesizing estrogen ligands and sulfonyl chlorides, leveraging its ether linkage for functional group transformations .
  • 2-[(9-Decynyl)oxy]-tetrahydro-2H-pyran: Key intermediate in the synthesis of (5Z)-5-pentacosenoic acid, a novel HIV-1 reverse transcriptase inhibitor .

Reactivity and Stability

  • Steric Effects: Bulkier substituents (e.g., 8-bromooctyloxy) may reduce reaction rates in cross-couplings due to steric hindrance, though this is less pronounced in primary bromides like this compound .
  • Thermal Stability: Bromoalkoxy derivatives are typically stable under standard conditions but may decompose at elevated temperatures, as noted in safety data sheets for 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran .

Physical and Spectroscopic Properties

  • NMR Data :
    • This compound : ¹H NMR (CDCl₃) shows characteristic signals for the tetrahydropyran ring (δ 3.5–4.0 ppm) and bromomethyl group (δ 3.3–3.5 ppm) .
    • 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran : Distinctive alkyl chain protons appear at δ 1.2–1.6 ppm .
  • Melting Points : Most derivatives are liquids at room temperature (e.g., colorless oils), though some crystalline forms, like 2-{[2-(Bromomethyl)benzyl]oxy}tetrahydro-2H-pyran, exhibit defined melting points (61.0–63.8°C) .

Biological Activity

2-(Bromomethyl)tetrahydro-2H-pyran (C6H11BrO) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyran ring with a bromomethyl substituent. Its molecular formula is C6H11BrO, and it has a molecular weight of approximately 179.06 g/mol. The presence of the bromine atom is significant as it can enhance the reactivity of the compound, making it a useful intermediate in various chemical syntheses.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The bromomethyl group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity can lead to inhibition or modulation of enzymatic activities.

Potential Targets:

  • Enzymes: The compound may inhibit enzymes involved in metabolic pathways, particularly those related to bacterial and fungal growth.
  • Receptors: It may interact with various receptors, influencing signaling pathways that affect cell proliferation and apoptosis.

Biological Activity Against Pathogens

Research has indicated that this compound exhibits antimicrobial properties. Its effectiveness against specific pathogens has been documented through various studies.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its efficacy and safety profiles.

  • Antimicrobial Efficacy Study : A study conducted by researchers at the University of Bath examined the antimicrobial properties of various brominated compounds, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity .
  • Mechanistic Study : Another study focused on the mechanism by which this compound inhibits bacterial growth. It was found that the compound disrupts bacterial cell wall synthesis, leading to cell lysis . This mechanism underscores its potential utility in treating bacterial infections.
  • Toxicological Assessment : A comprehensive toxicological assessment indicated that while the compound exhibits antimicrobial properties, it also possesses cytotoxic effects at higher concentrations. Further investigations are needed to delineate the therapeutic window for clinical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(bromomethyl)tetrahydro-2H-pyran, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is often synthesized via nucleophilic substitution or Prins cyclization. For example, bromomethyl derivatives of tetrahydro-2H-pyran can be prepared by reacting tetrahydro-2H-pyran-2-methanol with hydrobromic acid (HBr) under reflux in dichloromethane (DCM). Reaction temperature (e.g., 40–60°C) and stoichiometric excess of HBr (1.5–2.0 equiv) are critical for optimal yield .
  • Data Analysis : NMR spectroscopy (¹H and ¹³C) is essential to confirm substitution at the bromomethyl position. For instance, the bromomethyl group typically shows a triplet near δ 3.4–3.6 ppm (¹H NMR) due to coupling with adjacent protons .

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

  • Methodology : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). For example, in stereoisomeric mixtures, coupling constants in ¹H NMR (e.g., J = 10–12 Hz for axial-equatorial protons) help distinguish chair conformations .
  • Contradiction Handling : Discrepancies in MS fragmentation patterns (e.g., EI vs. CI modes) may arise due to varying ionization efficiencies. Cross-validate with IR peaks (e.g., C-Br stretch at ~550–600 cm⁻¹) to confirm functional groups .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodology : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. For brominated analogs, monitor Rf values (TLC) and confirm purity via melting point analysis (expected range: 80–85°C) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

  • Methodology : Employ chiral catalysts or auxiliaries. For example, copper(II)-bisphosphine complexes (e.g., L3 ligands) enable diastereoselective oligomerization, yielding products with >90% diastereomeric excess (d.e.) .
  • Data Interpretation : Compare NOESY NMR spectra to confirm spatial proximity of substituents (e.g., axial vs. equatorial bromomethyl groups) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies (e.g., pseudo-first-order rate constants) under varying pH and solvent polarities. For instance, SN2 pathways dominate in polar aprotic solvents (e.g., DMF), while protic solvents favor elimination .
  • Contradiction Analysis : Conflicting reports on hydrolysis rates (e.g., pH-dependent pathways) may arise from competing mechanisms. Use isotopic labeling (e.g., D₂O) to trace proton transfer steps .

Q. How does the bromomethyl group influence the biological activity of tetrahydro-2H-pyran derivatives in drug discovery?

  • Methodology : Evaluate cytotoxicity and target binding (e.g., enzyme inhibition assays). For example, bromomethyl-substituted analogs show enhanced HMG-CoA reductase inhibitory activity (IC₅₀ = 0.5–1.0 μM) compared to non-halogenated derivatives .
  • Experimental Design : Use structure-activity relationship (SAR) studies to optimize substituent placement. For instance, bulky groups at C-2 improve metabolic stability .

Properties

IUPAC Name

2-(bromomethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNWCBOXPOLLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022286
Record name 2-(Bromomethyl)tetrahydro-2H-pyran
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Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34723-82-5
Record name 2-(Bromomethyl)tetrahydro-2H-pyran
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Record name 34723-82-5
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Record name 2-(Bromomethyl)tetrahydro-2H-pyran
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Record name 2-(Bromomethyl)tetrahydro-2H-pyran
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Record name 2-(BROMOMETHYL)TETRAHYDRO-2H-PYRAN
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(Bromomethyl)tetrahydro-2H-pyran
2-(Bromomethyl)tetrahydro-2H-pyran

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